1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the benzothiazole moiety and other functional groups. Key steps may include:
Friedel-Crafts Acylation: This step introduces the acyl group onto the aromatic ring.
Cyclization: Formation of the quinoline ring through intramolecular cyclization.
Substitution Reactions: Introduction of the benzothiazole group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction may produce hydroxyquinoline derivatives.
Scientific Research Applications
1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its effects on cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Benzothiazole Derivatives: Compounds with the benzothiazole moiety but varying functional groups.
Uniqueness
1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its combination of the quinoline and benzothiazole moieties, along with the specific functional groups attached. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H21N3O3S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C26H21N3O3S/c1-3-29-20-7-5-4-6-18(20)23(30)22(26(29)32)24(31)27-17-11-9-16(10-12-17)25-28-19-13-8-15(2)14-21(19)33-25/h4-14,30H,3H2,1-2H3,(H,27,31) |
InChI Key |
UWTITABITXKKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O |
Origin of Product |
United States |
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